molecular formula C27H25ClFN3O3S B2906030 7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892756-71-7

7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2906030
CAS No.: 892756-71-7
M. Wt: 526.02
InChI Key: CURKGGUTILRQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a dihydroquinolin-4-one derivative featuring a benzylpiperazine moiety at position 7, a 3-chlorobenzenesulfonyl group at position 3, and a fluorine atom at position 6. The 1-methyl substitution on the dihydroquinolinone core enhances structural stability. Its synthesis likely involves nucleophilic substitution and sulfonylation reactions, as seen in analogous compounds .

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClFN3O3S/c1-30-18-26(36(34,35)21-9-5-8-20(28)14-21)27(33)22-15-23(29)25(16-24(22)30)32-12-10-31(11-13-32)17-19-6-3-2-4-7-19/h2-9,14-16,18H,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURKGGUTILRQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline class. Its complex structure incorporates various functional groups, which contribute to its potential biological activity. This compound has garnered interest in medicinal chemistry for its possible therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound features:

  • Benzylpiperazine moiety : Suggests interactions with neurotransmitter systems.
  • Sulfonyl group : Derived from 3-chlorobenzenesulfonic acid.
  • Fluorinated dihydroquinolinone core : May enhance biological activity through specific interactions with biological targets.

Preliminary research indicates that the biological activity of this compound may involve:

  • Inhibition of enzymes : Particularly those involved in cell signaling pathways critical for cancer proliferation.
  • Interaction with neurotransmitter receptors : The benzylpiperazine component suggests potential effects on serotonin or dopamine systems, indicating relevance in neuropharmacology.

Biological Activity Data

Research findings have highlighted the following biological activities:

Activity Description
Antitumor Activity Inhibits specific kinases involved in cancer cell proliferation.
Neuropharmacological Effects Potential modulation of serotonin and dopamine receptors.
Enzyme Inhibition Likely targets enzymes linked to cell signaling pathways in cancer.

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies demonstrated that 7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one effectively inhibited the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. These effects were attributed to the compound's ability to disrupt key signaling pathways associated with tumor growth.
  • Neuropharmacological Research : Animal models have shown that this compound may exhibit anxiolytic and antidepressant-like effects, potentially through modulation of serotonergic pathways. Behavioral assays indicated improved outcomes in models of anxiety and depression when treated with the compound.

Comparative Analysis with Similar Compounds

The uniqueness of this compound is underscored when compared to structurally similar compounds, as shown in the table below:

Compound Name Structural Features Unique Aspects
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-onePiperazine moietyDifferent core structure
Pyrazolo[3,4-d]pyrimidine derivativesSimilar biological activitiesDifferent core structure
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-oneChlorobenzenesulfonyl groupLacks benzylpiperazine moiety

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name/ID Piperazine/Piperidine Substituent Sulfonyl/Other Groups Halogen/Other Substituents Molecular Formula (if available) Molecular Weight (if available) Biological Activity (if reported) Reference
Target Compound 4-Benzylpiperazin-1-yl 3-Chlorobenzenesulfonyl 6-Fluoro, 1-methyl - - - -
3-(4-Benzylpiperazin-1-yl)-6-Fluoro-4-Methylcinnoline (9b) 4-Benzylpiperazin-1-yl - 6-Fluoro, 4-methyl C₂₀H₂₀FN₃ - -
BF23057 3,5-Dimethylpiperidin-1-yl 3-Chlorobenzenesulfonyl 6-Fluoro, 1-methyl C₂₃H₂₄ClFN₂O₃S 462.96 -
E599-0010 4-Ethylpiperazin-1-yl Benzenesulfonyl 6-Fluoro, 1-methyl C₂₂H₂₄FN₃O₃S 429.52 -
Talatha et al. (2006) 4-(Thiadiazole-sulfonyl)piperazin-1-yl 1,3,4-Thiadiazole-2-sulfonyl Fluoroquinolone core - - Antibacterial, Antitubercular
Compound 97 - Naphthalene-2-carbonyl 1-Pentyl C₂₆H₂₅NO₃ 400 (MH⁺) -
Key Observations:

Piperazine/Piperidine Substitutions: The benzylpiperazine group in the target compound and 9b increases lipophilicity compared to E599-0010’s ethylpiperazine . This may enhance membrane permeability but reduce aqueous solubility.

Sulfonyl Group Variations: The 3-chlorobenzenesulfonyl group in the target compound and BF23057 introduces electron-withdrawing effects, which may enhance receptor-binding affinity compared to E599-0010’s non-chlorinated benzenesulfonyl group . Talatha et al.’s thiadiazole-sulfonyl group demonstrates the importance of heterocyclic sulfonyl moieties in antitubercular activity, suggesting the target’s chlorobenzenesulfonyl group could similarly optimize bioactivity.

Halogen and Core Modifications: The 6-fluoro substituent in the target compound, BF23057, and E599-0010 is a hallmark of fluoroquinolone antibiotics, enhancing DNA gyrase inhibition .

Physicochemical Property Trends

  • Hydrogen Bonding: E599-0010 lacks hydrogen bond donors but has seven acceptors , whereas the target compound’s sulfonyl and quinolinone groups may increase polarity, balancing permeability and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.